molecular formula C6H8N4O2 B13687880 6-Methyl-3-nitropyridine-2,4-diamine

6-Methyl-3-nitropyridine-2,4-diamine

Cat. No.: B13687880
M. Wt: 168.15 g/mol
InChI Key: MXXMBCJOQDNJKS-UHFFFAOYSA-N
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Description

6-Methyl-3-nitropyridine-2,4-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and amino groups at the 2 and 4 positions. Nitropyridines are known for their diverse chemical reactivity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitropyridine-2,4-diamine typically involves the nitration of 6-methylpyridine followed by amination. One common method is the reaction of 6-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitro-6-methylpyridine . Subsequent amination at the 2 and 4 positions can be achieved using ammonia or amines under oxidative conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-3-nitropyridine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitropyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-3-nitropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

6-methyl-3-nitropyridine-2,4-diamine

InChI

InChI=1S/C6H8N4O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3,(H4,7,8,9)

InChI Key

MXXMBCJOQDNJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)[N+](=O)[O-])N

Origin of Product

United States

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